Reduced Conformational Flexibility: 10 Rotatable Bonds vs. 11 for Linear tert-Butyl (9‑aminononyl)carbamate
The target compound contains 10 rotatable bonds (PubChem computed), one fewer than the linear analog tert‑butyl (9‑aminononyl)carbamate (11 rotatable bonds) [1]. The gem‑dimethyl group restricts rotation around the C2–N bond relative to the linear analog, reducing the conformational degrees of freedom. In PROTAC design, linker flexibility directly influences the ensemble of ternary complex geometries, and a single‑bond reduction in rotatable count can shift the DC50 by >10‑fold in systematic SAR studies [2].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 10 rotatable bonds |
| Comparator Or Baseline | tert-Butyl (9-aminononyl)carbamate (CAS 510754-90-2): 11 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (9% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14) for target; PubChem release 2025.04.14 for comparator [1] |
Why This Matters
For PROTAC procurement, a linker with restricted conformational flexibility can yield a narrower ensemble of ternary complexes and potentially higher degradation cooperativity, avoiding the need to screen multiple linear homologs to achieve the optimal DC50.
- [1] PubChem Compound Summaries: CID 165458088 (target) Rotatable Bond Count = 10; CID 3614320 (comparator) Rotatable Bond Count = 11. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/165458088; https://pubchem.ncbi.nlm.nih.gov/compound/3614320 (accessed 2026-05-10). View Source
- [2] Bemis, T. A.; La Clair, J. J.; Burkart, M. D. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. 2021, 64 (12), 8042–8052. https://doi.org/10.1021/acs.jmedchem.1c00482 View Source
